![molecular formula C7H14ClN B1654251 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2169997-50-4](/img/structure/B1654251.png)

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride

描述

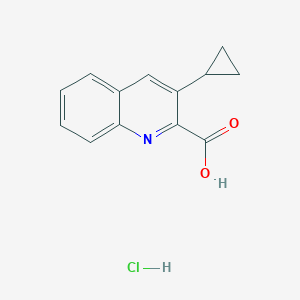

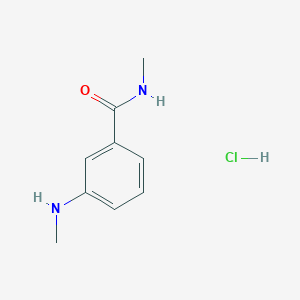

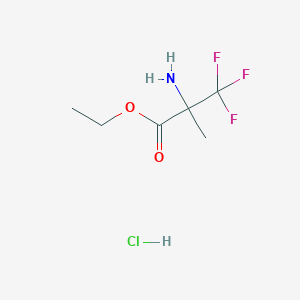

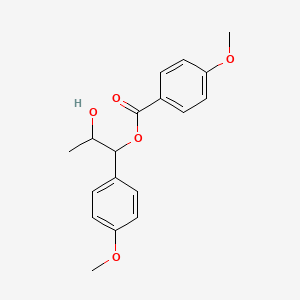

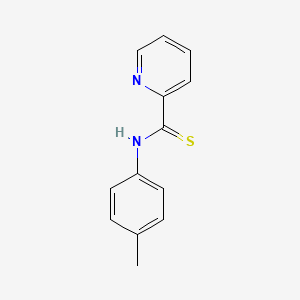

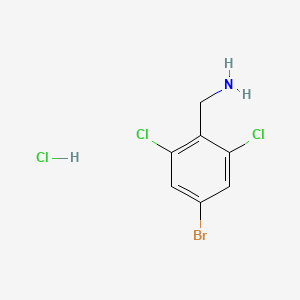

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a compound with the molecular formula C7H14ClN and a molecular weight of 147.65 . It is a solid at room temperature . This compound is an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A novel and simple synthesis of 1-azabicyclo[3.1.0]hexane derivatives is described, carried out via a simple three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride can be represented by the InChI code: 1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H and the canonical SMILES: CCC12CC1CNC2.Cl .Chemical Reactions Analysis

The reaction of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization, affording potential biologically active 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields .Physical And Chemical Properties Analysis

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride has a molecular weight of 147.64 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 147.0814771 g/mol . The compound has a topological polar surface area of 12 Ų and a heavy atom count of 9 .科学研究应用

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride: is a chemical compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications:

Pharmaceutical Synthesis

This compound can be used in the synthesis of pharmaceuticals, particularly in creating derivatives that may have therapeutic properties. For example, it can be involved in the synthesis of nonribosomal peptide natural products like ficellomycin and azinomycins, which contain a similar azabicyclohexane pharmacophore .

Catalysis

In chemical reactions, this compound may serve as a catalyst or a component of catalytic systems, particularly in palladium-catalyzed cyclopropanation reactions .

Biological Evaluation

Derivatives of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride have been evaluated for their biological activity, such as antiproliferative effects on various cell lines, indicating potential applications in cancer research .

未来方向

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . Future research will likely continue to focus on developing efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, emphasizing the scope of substrates and synthesis applications, as well as the mechanisms of these reactions .

作用机制

Target of Action

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds .

Mode of Action

The exact mode of action of 1-Ethyl-3-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the particular biological target.

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride are diverse, given its ability to act on various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved.

Result of Action

The molecular and cellular effects of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride’s action depend on the specific biological target and the context in which the interaction occurs. For instance, it’s found in compounds like trovafloxacin, a broad-spectrum fluoroquinolone antibiotic , and in protease inhibitors used in anti-hepatitis C therapy .

属性

IUPAC Name |

1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKKQKLJGDWWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

CAS RN |

2169997-50-4 | |

| Record name | 3-Azabicyclo[3.1.0]hexane, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169997-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrole-2,5-dione, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-](/img/structure/B1654169.png)

![Phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester](/img/structure/B1654171.png)

![2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid](/img/structure/B1654184.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1654188.png)